molecular formula C19H26N2O2 B5637540 2-{[(cyclopropylmethyl)(2-methoxyethyl)amino]methyl}-6,8-dimethylquinolin-4-ol

2-{[(cyclopropylmethyl)(2-methoxyethyl)amino]methyl}-6,8-dimethylquinolin-4-ol

Cat. No. B5637540
M. Wt: 314.4 g/mol
InChI Key: PCCQABXHIZHJOT-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis processes related to quinoline compounds have involved various strategies. While there is no direct synthesis information on the exact compound, related compounds have been synthesized through methods such as nucleophilic substitution, aminodehalogenation, and reduction steps. Typically, the synthesis starts with chlorinated or brominated precursors, which then undergo reactions with amines or other agents to introduce new functional groups or change the existing ones (Dyablo et al., 2015).

Molecular Structure Analysis Although specific structural analysis of 2-{[(cyclopropylmethyl)(2-methoxyethyl)amino]methyl}-6,8-dimethylquinolin-4-ol is not available, quinoline derivatives generally exhibit varied molecular structures. These structures are influenced by substitutions on the quinoline ring, which can affect the molecule's electron distribution, reactivity, and interaction with biological targets. Computational methods like density functional theory (DFT) can provide insights into geometric bond lengths and angles, contributing to a deeper understanding of the molecule's chemical behavior (Bai et al., 2012).

Chemical Reactions and Properties Quinoline compounds, including those with cyclopropylmethyl and methoxyethyl substituents, can participate in various chemical reactions. These reactions include cycloadditions, electrophilic and nucleophilic substitutions, and redox reactions. The specific functional groups attached to the quinoline core can significantly influence these chemical behaviors and the compound's overall reactivity (Kutsuma et al., 1972).

Mechanism of Action

The mechanism of action of this compound is not known as it is a novel compound with limited information available.

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care and appropriate safety measures should be taken .

properties

IUPAC Name

2-[[cyclopropylmethyl(2-methoxyethyl)amino]methyl]-6,8-dimethyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-13-8-14(2)19-17(9-13)18(22)10-16(20-19)12-21(6-7-23-3)11-15-4-5-15/h8-10,15H,4-7,11-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCQABXHIZHJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(N2)CN(CCOC)CC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Cyclopropylmethyl)(2-methoxyethyl)amino]methyl}-6,8-dimethylquinolin-4-OL

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